(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Overview
Description
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group
Scientific Research Applications
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The compound should be handled with care to avoid contact with skin and eyes. Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of any spill or leak .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diiodofluoromethane to introduce the fluorine atoms, followed by cyclopropanation and amination steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropanamine derivatives.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-difluorophenyl)ethanol: Shares the difluorophenyl group but differs in the presence of an ethanol group instead of a cyclopropanamine.
(1R,2S)-2-(3,4-difluorophenyl)cyclopropane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is unique due to its combination of a cyclopropane ring, difluorophenyl group, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-RDNZEXAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156491-10-9, 1402222-66-5 | |
Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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